1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate
Description
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-butoxypropan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.C2H2O4/c1-2-3-8-18-10-12(17)9-16-11-15-13-6-4-5-7-14(13)16;3-1(4)2(5)6/h4-7,11-12,17H,2-3,8-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNLNWLWPRKZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1C=NC2=CC=CC=C21)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities. They are used in various drugs on the market, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), and others. These drugs target different proteins and receptors in the body, indicating the versatility of imidazole derivatives.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects. For instance, some imidazole derivatives can block certain receptors, reducing the transcription of specific genes and ultimately leading to a reduction in certain biological responses.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities. For example, some imidazole derivatives can affect the pathways related to inflammation, tumor growth, diabetes, allergies, and more.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its absorption and distribution in the body.
Result of Action
Imidazole derivatives are known to have various effects at the molecular and cellular level, such as inducing cell cycle arrest and apoptosis in certain cancer cells, or reducing the transcription of specific genes.
Action Environment
The synthesis of imidazole derivatives can be influenced by environmental conditions. For instance, certain reactions can be run under solvent-free conditions, which could potentially influence the final properties of the compound.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Comparison with Similar Compounds
Structural Comparison
The compound shares a benzimidazole core with several analogs, but differences in substituents and backbone modifications lead to distinct physicochemical and biological properties. Key structural analogs include:
Key Structural Insights :
- The butoxy group in the target compound may improve lipophilicity compared to phenoxy or morpholino substituents .
- The oxalate counterion enhances aqueous solubility relative to free bases or halogenated analogs (e.g., 3f in ) .
Physicochemical Properties
Analysis :
- The target compound’s TPSA (Topological Polar Surface Area) suggests moderate oral bioavailability, comparable to oxadiazole hybrids but lower than triazol-4-amine derivatives .
- The oxalate salt significantly improves solubility over neutral analogs, which is critical for drug formulation .
Pharmacological Activity
Key Findings :
- Triazol-4-amine derivatives show superior antimicrobial potency (1.5 µg/mL) compared to phenoxypropan-2-ol analogs, suggesting that nitrogen-rich substituents enhance activity .
Q & A
Q. What are the common synthetic routes for 1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives under acidic conditions (e.g., HCl catalysis) .
- Step 2 : Alkylation or substitution reactions to introduce the butoxypropanol side chain. For example, reacting the benzimidazole intermediate with 1-bromo-3-butoxypropan-2-ol in the presence of a base like K₂CO₃ .
- Step 3 : Salt formation with oxalic acid to yield the oxalate derivative. Intermediates are characterized using 1H/13C NMR (e.g., δ 3.71 ppm for methoxy groups in analogous compounds) , IR (C=O stretch ~1700 cm⁻¹ for oxalate), and HRMS for molecular ion validation .
Q. How is the purity and stability of this compound assessed under varying experimental conditions?
- Purity : HPLC with UV detection (λ = 254 nm) and elemental analysis (%C, %H, %N) are standard .
- Stability : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation via TLC or LC-MS. pH-dependent stability is tested in buffers (pH 1–10) to identify hydrolysis-prone functional groups (e.g., ester linkages) .
Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Lipinski’s Rule compliance : Calculated logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using tools like Molinspiration .
Advanced Research Questions
Q. How can reaction yields be optimized for the butoxypropanol side-chain introduction?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
- Byproduct analysis : GC-MS identifies unreacted intermediates (e.g., residual benzimidazole), guiding stoichiometric adjustments .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Docking studies : AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., bacterial topoisomerase II) .
- DFT calculations : B3LYP/6-31G* optimizes geometry and calculates dipole moments (e.g., ~4.5 D) to assess solubility .
- MD simulations : GROMACS evaluates stability in lipid bilayers for membrane permeability predictions .
Q. How are contradictory bioactivity results resolved, such as high in vitro but low in vivo efficacy?
- Metabolic profiling : LC-MS identifies rapid hepatic oxidation (e.g., hydroxylation of the butoxy chain) .
- Formulation adjustments : Encapsulation in PEGylated liposomes improves pharmacokinetics .
- Species-specific differences : Comparative studies in murine vs. human hepatocytes clarify metabolic pathways .
Methodological Considerations
Q. What analytical techniques differentiate the oxalate salt from freebase impurities?
- TGA/DSC : Oxalate decomposition occurs at ~200°C, distinct from freebase melting points .
- 13C NMR : Carboxylic carbons in oxalate appear at ~170 ppm, absent in the freebase .
Q. How is stereochemical purity ensured during synthesis of the propan-2-ol moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
